Drospirenone-d4-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drospirenone-d4-1 involves the incorporation of deuterium atoms into the Drospirenone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product. The industrial production methods are designed to meet the stringent requirements of pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

Drospirenone-d4-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding ketone or carboxylic acid derivatives.

Reduction: The compound can be reduced to form its corresponding alcohol or hydrocarbon derivatives.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketone or carboxylic acid derivatives, while reduction can produce alcohol or hydrocarbon derivatives .

Scientific Research Applications

Drospirenone-d4-1 is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a tracer in studies involving the synthesis and characterization of Drospirenone and its derivatives.

Biology: Employed in studies to understand the metabolic pathways and biological effects of Drospirenone.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the absorption, distribution, metabolism, and excretion of Drospirenone.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Drospirenone

Mechanism of Action

Drospirenone-d4-1, like Drospirenone, exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of follicle-stimulating hormone and luteinizing hormone, thereby preventing ovulation. Additionally, Drospirenone has anti-mineralocorticoid and anti-androgenic properties, which contribute to its effects on water retention and acne reduction .

Comparison with Similar Compounds

Analytical and Pharmacological Differences

Chromatographic Behavior

- Retention Time: Drospirenone-d4-1 exhibits a retention time nearly identical to unlabeled Drospirenone in HPLC analyses but is distinguishable via mass spectrometry due to its +4 Da shift .

- Spectral Data: UV absorption maxima (245 nm) are consistent between this compound and its parent compound, as both share the same chromophore .

Pharmacokinetic Profiles

- Metabolic Stability: Deuterium labeling in this compound reduces metabolic degradation rates in hepatic microsomal assays, making it valuable for tracing metabolic pathways .

Impurity and Degradation Product Comparisons

Table 2: Major Impurities and Degradation Products of Drospirenone

| Impurity Name | CAS No. | Molecular Formula | Specification Limit (Ph. Eur.) | Key Analytical Challenge |

|---|---|---|---|---|

| 1-Fluoronaphthalene | 321-38-0 | C₁₀H₇F | ≤0.10% | Co-elution with Drospirenone in non-polar stationary phases; resolved via ion-pair LC |

| 1-Naphthol | 90-15-3 | C₁₀H₈O | ≤0.15% | Fluorescence interference; quantified via gradient elution at 220 nm |

| 17-epi-Drospirenone | 90457-65-1 | C₂₄H₃₀O₃ | ≤0.20% | Near-identical UV spectrum to Drospirenone; differentiated via chiral chromatography |

Biological Activity

Drospirenone-d4-1, a deuterium-labeled derivative of the synthetic progestin drospirenone, is increasingly recognized for its unique biological activities and pharmacokinetic properties. The incorporation of deuterium enhances its stability, allowing for precise tracking in biological studies. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and comparative studies with other progestins.

This compound exhibits biological activities similar to drospirenone, primarily functioning as a progestin . It binds to progesterone and mineralocorticoid receptors while demonstrating lower affinity for androgen and glucocorticoid receptors. Notably, it does not bind to estrogen receptors, distinguishing it from many other synthetic progestins.

Key Receptor Interactions:

- Progesterone Receptor : Strong binding affinity.

- Mineralocorticoid Receptor : Weak activation but potent antagonistic activity against aldosterone.

- Androgen Receptor : Antagonistic effect without agonistic activity.

- Glucocorticoid Receptor : Minimal interaction.

Pharmacokinetics

This compound is rapidly absorbed upon oral administration, achieving peak plasma concentrations within 1–2 hours. Its bioavailability is approximately 76%, with a half-life ranging from 25 to 34 hours. The compound undergoes extensive metabolism, primarily yielding inactive metabolites that are excreted via urine and feces.

Comparative Pharmacokinetics

A study comparing drospirenone alone with a combination of drospirenone and ethinyl estradiol (EE) indicated that the presence of EE alters the metabolic pathways of drospirenone, leading to higher plasma concentrations when coadministered.

| Parameter | This compound Alone | Drospirenone + EE |

|---|---|---|

| Bioavailability | 76% | Lower than alone |

| Peak Plasma Concentration (Cmax) | 1–2 hours | Higher with EE |

| Half-life | 25–34 hours | Similar |

| Major Metabolites | Inactive forms | Active metabolites present |

Biological Activity Studies

Research has demonstrated that this compound modulates endogenous steroid biosynthesis by inhibiting key enzymes involved in steroid hormone production:

- Inhibition of 3β-Hydroxysteroid Dehydrogenase (3βHSD2) : this compound shows significant inhibition of this enzyme, which is critical in the conversion of pregnenolone to progesterone.

- Inhibition of CYP17A1 : This enzyme is involved in the production of androgens; inhibition can lead to reduced androgen levels.

The inhibition constants (K_i) for drospirenone were determined as follows:

- 3βHSD2 : K_i = 232 ± 38 nM

- CYP17A1 : Not specified but indicates significant interaction.

Case Studies

Several clinical trials have evaluated the pharmacokinetics and biological effects of drospirenone formulations:

-

Food Effect Study :

- A study involving 24 healthy female volunteers assessed the pharmacokinetics of a single dose of drospirenone under fasting and fed conditions.

- Results showed that food intake increased Cmax by approximately 29.35% and had a negligible effect on overall bioavailability (AUC).

-

Bioequivalence Study :

- A comparative study between low-dose drospirenone/ethinyl estradiol formulations demonstrated consistent pharmacokinetic profiles, reinforcing the reliability of drospirenone's metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Drospirenone-d4-1 in experimental samples?

To quantify this compound, researchers should employ validated chromatographic techniques such as reverse-phase HPLC with UV detection at 245 nm or gas chromatography (GC) with flame ionization detection. System suitability testing is critical, including column efficiency (≥2000 theoretical plates), tailing factor (≤2.0), and relative standard deviation (RSD ≤2.0% for replicate injections). Standard solutions should be prepared in dimethylformamide or methanol, with calibration curves spanning 80–120% of the target concentration .

Q. How should researchers determine the purity of this compound and identify its synthetic impurities?

Purity assessment requires impurity profiling using HPLC with a C18 column and gradient elution. Key impurities include positional isomers (e.g., 6α,7α-dimethylene derivatives) and residual solvents (e.g., 1,2-dimethoxyethane). Quantify impurities via relative retention times and area normalization against a reference standard. For validation, ensure limits of detection (LOD) ≤0.1% and precision (RSD ≤5%) across triplicate analyses .

Q. What experimental design considerations are critical when studying the metabolic pathways of this compound?

Design should prioritize isotopic tracing (deuterium labeling at position 1) to track metabolic stability. Use in vitro models (e.g., human liver microsomes) with controls for enzyme activity (CYP3A4 inhibitors). Include replicates (n ≥3) to account for biological variability, and validate analytical methods for metabolite identification (e.g., LC-MS/MS with MRM transitions). Ensure ethical approval for human-derived samples .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound pharmacokinetic studies across different biological matrices?

Contradictions often arise from matrix effects (e.g., plasma vs. tissue homogenates). Address this by:

- Conducting cross-validation using isotopically labeled internal standards (e.g., Drospirenone-d8).

- Applying standard addition methods to quantify recovery rates in complex matrices.

- Performing stability studies under varying pH and temperature conditions to identify degradation artifacts .

Q. What advanced strategies exist for optimizing this compound synthesis to minimize isomeric byproducts?

To reduce isomers (e.g., 17-epi derivatives), employ:

- Stereoselective catalysis : Chiral ligands (e.g., BINAP) in palladium-mediated lactonization.

- Reaction monitoring : Real-time HPLC tracking of intermediate 15β,16β-methylene formation.

- Crystallization optimization : Use solvent systems with high dielectric constants (e.g., acetone/water) to isolate the desired γ-lactone configuration .

Q. What methodologies enable precise differentiation between this compound and its structural isomers in complex mixtures?

Combine NMR spectroscopy (e.g., ¹³C-NMR for deuterium-induced chemical shifts at C1) with X-ray crystallography to confirm spatial configurations. For mixtures, use 2D-LC (LC×LC) with orthogonal separation mechanisms (e.g., size exclusion + ion-pairing) to resolve co-eluting isomers. Validate with high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters .

Q. Methodological Frameworks

Q. How should researchers formulate hypotheses about this compound’s receptor-binding mechanisms?

Develop hypotheses based on molecular docking simulations (e.g., using AutoDock Vina) targeting the progesterone receptor’s ligand-binding domain. Validate via competitive binding assays with radiolabeled (³H) Drospirenone. Ensure hypotheses address gaps in deuterium’s steric effects on binding affinity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For censored data (e.g., survival rates), employ Kaplan-Meier analysis . Ensure power analysis (α=0.05, β=0.2) justifies sample sizes .

Q. Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in this compound’s chromatographic purity?

Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) like reaction temperature and solvent ratios.

- Use multivariate analysis (e.g., PCA) to correlate CPPs with impurity profiles.

- Establish acceptance criteria for raw materials (e.g., ≤0.05% 17-epi content in starting androstadienedione) .

Q. What protocols ensure reproducibility in this compound’s deuterium labeling efficiency?

Standardize deuteration protocols :

Properties

Molecular Formula |

C24H30O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

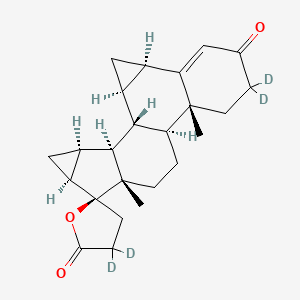

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',8,8-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2 |

InChI Key |

METQSPRSQINEEU-AJJTXNBQSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5C[C@H]5C2=CC1=O)[C@@H]6C[C@@H]6[C@@]47CC(C(=O)O7)([2H])[2H])C)C)[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.